Triphenylmethanethiol
Overview
Description
Triphenylmethanethiol, also known as trityl mercaptan, is an organosulfur compound with the chemical formula (C₆H₅)₃CSH. It is the thiol derivative of the bulky substituent triphenylmethyl, commonly referred to as trityl. This compound is known for forming a number of unusual derivatives that are more stable than less bulky analogues .
Preparation Methods
Synthetic Routes and Reaction Conditions: Triphenylmethanethiol can be synthesized through several methods. One common method involves the reaction of triphenylmethyl chloride with sodium hydrosulfide in an aqueous ethanol solution. The reaction proceeds as follows:
(C6H5)3CCl+NaSH→(C6H5)3CSH+NaCl
The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions: Triphenylmethanethiol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
- this compound can be oxidized to form triphenylmethyl sulfenyl chloride using sulfuryl chloride. The reaction proceeds as follows:
Oxidation: (C6H5)3CSH+SO2Cl2→(C6H5)3CSCl+SO2+HCl
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form triphenylmethane.
this compound reacts with nitrous acid to form S-nitrosothis compound:Substitution: (C6H5)3CSH+HNO2→(C6H5)3CSNO+H2O
Major Products Formed: The major products formed from these reactions include triphenylmethyl sulfenyl chloride, triphenylmethane, and S-nitrosothis compound .
Scientific Research Applications
Triphenylmethanethiol has a wide range of applications in scientific research:
Biology: The compound is used in the study of protein thiolation and as a probe for investigating thiol-disulfide exchange reactions.
Medicine: this compound derivatives are explored for their potential therapeutic applications, including as inhibitors of specific enzymes.
Industry: It is used in the synthesis of various organic compounds and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of triphenylmethanethiol involves its ability to form stable thiol derivatives. The bulky triphenylmethyl group provides steric protection, making the thiol group less reactive towards oxidation. This stability allows this compound to act as an effective capping agent and stabilizer in various chemical reactions .
Comparison with Similar Compounds
Triphenylmethanol: This compound is similar in structure but contains a hydroxyl group instead of a thiol group. It is used in the synthesis of triphenylmethyl derivatives.
Triphenylmethane: This compound lacks the thiol group and is used as a precursor in the synthesis of various dyes and pigments.
Triphenylmethyl chloride: This compound is used as an intermediate in the synthesis of triphenylmethanethiol and other triphenylmethyl derivatives.
Uniqueness: this compound is unique due to its bulky triphenylmethyl group, which provides steric protection and stability to the thiol group. This makes it more stable than less bulky thiol analogues and allows it to form unusual derivatives that are useful in various scientific applications .
Properties
IUPAC Name |
triphenylmethanethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16S/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,20H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZIKLPHXXBMCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1063142 | |
Record name | Benzenemethanethiol, .alpha.,.alpha.-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1063142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3695-77-0 | |
Record name | Triphenylmethanethiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3695-77-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triphenylmethanethiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003695770 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triphenylmethanethiol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22520 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenemethanethiol, .alpha.,.alpha.-diphenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenemethanethiol, .alpha.,.alpha.-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1063142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triphenylmethanethiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.928 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Triphenylmethanethiol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7AQN86QSJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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